molecular formula C14H14S B107772 2,4-Dimethylphenyl phenyl sulfide CAS No. 16704-47-5

2,4-Dimethylphenyl phenyl sulfide

Cat. No. B107772
CAS RN: 16704-47-5
M. Wt: 214.33 g/mol
InChI Key: IDWAROOLSBWYOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various sulfur-containing compounds has been explored in the provided papers. For instance, the preparation of dimethyl 2,2'-bithiophene dicarboxylates has been described, which involves the synthesis of compounds with thiophene rings that exhibit different conformations based on the steric hindrance between ester groups . Another study reports the preparation of aryl 1-(2,6-dimethylphenyl)-2-phenyl-4-trifluoromethyl-5-imidazolyl sulfides by displacement reactions, which proceed more slowly compared to similar reactions with thiazoles and oxazoles .

Molecular Structure Analysis

The molecular structure of dimethyl sulfide has been investigated using electron diffraction, revealing bond distances and angles that suggest a gas-phase structure with local C3v symmetry of the methyl groups . In a different study, the crystal structure of 2,4-dinitrophenyl phenylsulfide was determined by X-ray diffraction, showing that the phenyl rings are nearly at right angles to each other due to steric forces .

Chemical Reactions Analysis

The reactivity of dimethylphenacyl esters as photoremovable protecting groups for phosphates and sulfonic acids has been studied, demonstrating that these compounds release the corresponding acids upon irradiation with high quantum yields . Additionally, the reactivity of 2,6-dimethoxyphenyl derivatives of sulfur, selenium, and tellurium has been compared, with the reaction rates and bond strengths discussed in relation to electrochemical oxidation potentials and ionization potentials .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. For example, the planar conformations of certain bithiophene dicarboxylates reflect low rotation barriers, which could affect their reactivity and physical properties . The photophysical properties of dimethylphenacyl esters, such as quantum yields and photoenol lifetimes, are crucial for their application as photoremovable protecting groups . The properties of dimethyl sulfide, including bond distances and angles, provide insight into its behavior in different phases .

Scientific Research Applications

Molecular Structure Studies

  • In compounds like 2,6-dimethylphenyl 4-methylphenyl sulfone, sulfur atoms exhibit distorted tetrahedral bonding geometry, with phenyl rings nearly perpendicular to each other, demonstrating unique structural properties of such sulfones (Jeyakanthan et al., 1998).

Development of Fluorescent Molecular Probes

  • 2,5-Diphenyloxazoles, including structures similar to 2,4-Dimethylphenyl phenyl sulfide, have been used to create new fluorescent solvatochromic dyes. These compounds, with their "push-pull" electron transfer systems, are crucial in developing sensitive probes for studying biological processes (Diwu et al., 1997).

Synthesis of Aryl Imidazolyl Sulfides

  • Aryl 1-(2,6-dimethylphenyl)-2-phenyl-4-trifluoromethyl-5-imidazolyl sulfides, related to 2,4-Dimethylphenyl phenyl sulfide, have been synthesized. This synthesis provides insight into the reactivity and potential applications of these compounds in various fields, including medicinal chemistry (Egolf & Bilder, 1994).

Development of Novel Fluorescent Probes

  • Research into BODIPY-based probes with large Stokes shifts includes derivatives of 2,4-Dimethylphenyl phenyl sulfide. These studies are pivotal in creating high-efficiency probes for detecting small biomolecules in biological research (Zhu et al., 2019).

Exploration of Isomerism in Metal Complexes

  • Studies on diarylbis(dimethyl sulfoxide)platinum(II) complexes, involving 2,6-dimethylphenyl (a close relative of 2,4-Dimethylphenyl phenyl sulfide), help understand isomerism in metal-organic complexes, impacting the field of coordination chemistry (Klein et al., 2005).

Investigation of Oxidation Mechanisms

  • The oxidation of compounds like benzyl and phenethyl phenyl sulfides, closely related to 2,4-Dimethylphenyl phenyl sulfide, aids in understanding the mechanisms of microsomal and biomimetic oxidation, significant in pharmaceutical and biochemical research (Baciocchi et al., 1997).

Green Oxidation Processes

  • Novel Mo(VI) complexes, used for the oxidation of sulfides like 2,4-Dimethylphenyl phenyl sulfide, represent advancements in eco-friendly oxidation processes, crucial for sustainable chemistry (Bezaatpour et al., 2017).

Future Directions

The future directions for research on 2,4-Dimethylphenyl phenyl sulfide and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. For instance, the synthesis of methylated phenylene sulfide polymers via bulk oxidative polymerization represents a promising area of research .

properties

IUPAC Name

2,4-dimethyl-1-phenylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWAROOLSBWYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylphenyl phenyl sulfide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Rout - 2008 - gyan.iitg.ac.in
P 1-2 Page 1 Study of CN, CS, CO Cross-Coupling Reactions and Chiral Copper(II) Complex for Asymmetric Catalysis A Thesis Submitted in Partial Fulfillment of the Requirements for …
Number of citations: 2 gyan.iitg.ac.in

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